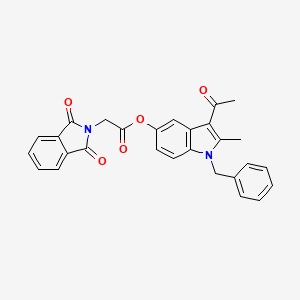![molecular formula C22H19ClN4O B4626614 N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)
N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide
Vue d'ensemble
Description
The chemical compound N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide is part of a broader class of cyanoacrylamide derivatives, known for their varied applications in medicinal chemistry and materials science. These compounds typically exhibit significant biological activities and are of interest for their potential therapeutic applications and material properties.
Synthesis Analysis
The synthesis of cyanoacrylamide derivatives often involves condensation reactions under basic conditions. For example, Kariuki et al. (2022) described the synthesis of a related compound through the condensation of a pyrazole derivative and cyanoacetamide in ethanol under basic conditions, achieving a high yield of 90% (Kariuki, B., Abdel-Wahab, B. F., Mohamed, H., & El‐Hiti, G. A., 2022). This method provides a foundational approach that could be adapted for the synthesis of N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide have been reported in scientific literature. These compounds are synthesized through various chemical reactions involving cyanoacrylamides, pyrazoles, and other reactive intermediates. The structural features of these compounds, including their potential as functional materials or biological agents, are determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction. For example, the work by Kariuki et al. (2022) described the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, highlighting the methodologies for creating structurally complex acrylamides with potential research applications [Kariuki et al., 2022].
Biological and Biomedical Applications
Several studies have explored the biological activities of cyanoacrylamide derivatives, including their cytotoxic effects on cancer cells and potential as antimicrobial agents. For instance, Hassan et al. (2014) synthesized and characterized new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells [Hassan et al., 2014]. This study exemplifies the potential of such compounds in contributing to the development of new anticancer therapies.
Photoresponsive Materials
The incorporation of acrylamide derivatives into polymers to create photoresponsive materials has also been investigated. Willner et al. (1993) discussed the immobilization of α-chymotrypsin in acrylamide copolymers containing photoisomerizable components, enabling the reversible activation and deactivation of the enzyme's biocatalytic activities through light stimulation [Willner et al., 1993]. Such materials have applications in the development of smart and responsive systems for various technological and biomedical uses.
Herbicidal Activity
Compounds related to N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide have been evaluated for their herbicidal activity. Wang et al. (2004) synthesized a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating their effectiveness as herbicidal inhibitors of PSII electron transport. This research highlights the potential of acrylamide derivatives in agricultural applications, particularly in the development of new herbicides [Wang et al., 2004].
Propriétés
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[5-(4-ethylphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-2-15-3-7-17(8-4-15)21-19(14-26-27-21)11-18(12-24)22(28)25-13-16-5-9-20(23)10-6-16/h3-11,14H,2,13H2,1H3,(H,25,28)(H,26,27)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWOYNVXXMZINY-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4626545.png)
![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626564.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4626574.png)
![3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4626582.png)
![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)
![N-[1-(4-ethoxyphenyl)ethyl]nicotinamide](/img/structure/B4626591.png)
![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)
![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)